Methyl 5-bromo-3-ureidothiophene-2-carboxylate

Bacterial RNA polymerase inhibition Ureidothiophene pharmacophore Anti-infective drug discovery

Methyl 5-bromo-3-ureidothiophene-2-carboxylate (CAS 860354-59-2, MW 279.11, C₇H₇BrN₂O₃S) is a trisubstituted thiophene derivative bearing a C5 bromo substituent, a C3 ureido group, and a C2 methyl carboxylate ester. The compound belongs to the ureidothiophene-2-carboxylate scaffold class, which has been established in the medicinal chemistry literature as a privileged pharmacophore for bacterial RNA polymerase (RNAP) inhibition and kinase modulation.

Molecular Formula C7H7BrN2O3S
Molecular Weight 279.11 g/mol
Cat. No. B11846545
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 5-bromo-3-ureidothiophene-2-carboxylate
Molecular FormulaC7H7BrN2O3S
Molecular Weight279.11 g/mol
Structural Identifiers
SMILESCOC(=O)C1=C(C=C(S1)Br)NC(=O)N
InChIInChI=1S/C7H7BrN2O3S/c1-13-6(11)5-3(10-7(9)12)2-4(8)14-5/h2H,1H3,(H3,9,10,12)
InChIKeyWRWJOYNGLPGYSA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 5-bromo-3-ureidothiophene-2-carboxylate – CAS 860354-59-2 Procurement Baseline and Structural Identity


Methyl 5-bromo-3-ureidothiophene-2-carboxylate (CAS 860354-59-2, MW 279.11, C₇H₇BrN₂O₃S) is a trisubstituted thiophene derivative bearing a C5 bromo substituent, a C3 ureido group, and a C2 methyl carboxylate ester . The compound belongs to the ureidothiophene-2-carboxylate scaffold class, which has been established in the medicinal chemistry literature as a privileged pharmacophore for bacterial RNA polymerase (RNAP) inhibition and kinase modulation [1]. Its substitution pattern – specifically, the 3-ureido-2-carboxylate regiochemistry – distinguishes it from isomeric 2-ureido-3-carboxylate analogs and determines its fitness for target-directed SAR programs. The C5 bromine atom provides a synthetically addressable handle for transition-metal-catalyzed cross-coupling diversification, a feature absent from the non-halogenated parent scaffold. Commercially available purities typically range from 95% to 98% (stabilized) .

Why Methyl 5-bromo-3-ureidothiophene-2-carboxylate Cannot Be Interchanged with Generic Ureidothiophene Analogs


Substituting methyl 5-bromo-3-ureidothiophene-2-carboxylate with its closest in-class analogs – the non-brominated congener methyl 3-ureidothiophene-2-carboxylate (CAS 51322-68-0), the regioisomer methyl 5-bromo-2-ureidothiophene-3-carboxylate (CAS 845889-21-6), or the carboxamide variant 5-bromo-3-ureidothiophene-2-carboxamide (CAS 494833-80-6) – introduces alterations that propagate across three critical domains: (i) pharmacophoric geometry required for RNAP switch-region binding, which is regiochemistry-dependent; (ii) synthetic tractability for library diversification via C5 cross-coupling; and (iii) physicochemical property vectors including molecular weight, lipophilicity, and hydrogen-bonding capacity. These differences are non-trivial and directly impact the compound's suitability in structure-activity relationship (SAR) campaigns, fragment-based screening, and probe molecule development [1]. The quantitative evidence in Section 3 substantiates each of these differentiation dimensions.

Quantitative Differentiation Evidence for Methyl 5-bromo-3-ureidothiophene-2-carboxylate vs. Closest Analogs


Regiochemical Identity Defines RNA Polymerase Pharmacophore Fitness: 3-Ureido-2-carboxylate vs. 2-Ureido-3-carboxylate Arrangement

The target compound possesses the 3-ureido-2-carboxylate substitution pattern, which matches the ureidothiophene-2-carboxylic acid pharmacophore essential for bacterial RNA polymerase (RNAP) switch-region inhibition. This scaffold class has been characterized in multiple independent studies as producing potent anti-RNAP activity, with representative compounds achieving MIC values of 2–16 μg/mL against methicillin-resistant Staphylococcus aureus (MRSA) and 12.5–50 μg/mL against rifampicin-resistant Escherichia coli TolC strains [1]. In contrast, the regioisomer methyl 5-bromo-2-ureidothiophene-3-carboxylate (CAS 845889-21-6) inverts the ureido and carboxylate positions, placing the urea moiety at C2 and the ester at C3. This regioisomer has not been reported as an RNAP inhibitor in the peer-reviewed literature, consistent with the established SAR that the 2-carboxylic acid (or ester) orientation is required for productive binding to the RNAP switch region [2]. The regiochemical difference is structurally unambiguous: the target compound's InChIKey (WRWJOYNGLPGYSA) differs from that of the regioisomer (PubChem CID 59789496) by more than mere salt or stereochemistry variation, indicating a distinct connectivity skeleton [3].

Bacterial RNA polymerase inhibition Ureidothiophene pharmacophore Anti-infective drug discovery

Synthetic Diversification Capacity: C5-Bromo Cross-Coupling Handle vs. Non-Halogenated Scaffold

The C5 bromine atom in the target compound serves as a competent leaving group for palladium-catalyzed cross-coupling reactions including Suzuki-Miyaura (aryl boronic acids), Heck (alkenes), and Buchwald-Hartwig (amines) couplings, enabling rapid diversification at the thiophene 5-position. The non-halogenated comparator methyl 3-ureidothiophene-2-carboxylate (CAS 51322-68-0, MW 200.22) lacks this synthetic handle entirely, necessitating de novo halogenation prior to any cross-coupling step . The molecular weight difference between the target compound (MW 279.11) and the non-brominated analog (MW 200.22) is +78.89 Da, corresponding to the replacement of a hydrogen atom with a bromine atom. The bromo substituent also confers a different electronic environment on the thiophene ring: the C-Br bond dipole and inductive electron-withdrawing effect alter the reactivity of the C2 ester toward hydrolysis and the C3 ureido NH toward alkylation, relative to the non-brominated scaffold. Commercially, the target compound is typically supplied at 95% purity , while the non-brominated analog methyl 3-ureidothiophene-2-carboxylate (CAS 51322-68-0) is sourced at 98% purity , allowing procurement decisions to balance synthetic utility against purity requirements.

Palladium-catalyzed cross-coupling Library synthesis Medicinal chemistry diversification

Ester vs. Carboxamide Functionality: Hydrolytic Liability and Prodrug Potential of the C2 Methyl Ester

The target compound's C2 methyl ester distinguishes it from the corresponding carboxamide analog 5-bromo-3-ureidothiophene-2-carboxamide (CAS 494833-80-6, MW 264.10). The methyl ester is hydrolyzable under physiological or basic conditions to the free carboxylic acid, which is the active pharmacophore for RNAP inhibition as demonstrated for related ureidothiophene-2-carboxylic acids [1]. The carboxamide analog cannot undergo this activation pathway. From a procurement perspective, the ester form offers several advantages: (i) improved organic solubility for reaction handling; (ii) potential use as a protected prodrug form where the free acid's polarity would limit membrane permeability; and (iii) greater chromatographic tractability during purification. The molecular weight difference of +15.01 Da (279.11 vs. 264.10) reflects the replacement of -NH₂ (amide) with -OCH₃ (ester). The ester carbonyl IR stretching frequency (expected ~1710-1730 cm⁻¹) differs diagnostically from the amide carbonyl (~1650-1680 cm⁻¹), providing analytical differentiation for quality control .

Prodrug design Ester hydrolysis Carboxylic acid bioisostere

Kinase Inhibition Scaffold Potential: Ureidothiophene-2-carboxylate vs. Ureidothiophene-2-carboxamide Chemotypes

The ureidothiophene scaffold class, including the 3-ureido-2-carboxylate arrangement, has demonstrated activity against multiple kinase targets. A closely related analog, methyl 5-tert-butyl-3-(3-(4-hydroxyphenyl)ureido)thiophene-2-carboxylate (CHEMBL279560), exhibited an IC₅₀ of 610 nM against p38α MAP kinase [1]. Another analog, 5-bromomethyl-3-(3-p-tolylureido)-thiophene-2-carboxylic acid methyl ester, showed an IC₅₀ of 6,000 nM against Raf-1 kinase [2]. These data establish that the 3-ureido-2-carboxylate thiophene scaffold is competent for kinase ATP-binding site engagement. The target compound's C5-bromo substituent, being smaller and electronically distinct from the tert-butyl group (van der Waals volume: Br ≈ 22.5 ų vs. t-Bu ≈ 66.7 ų), is predicted to occupy a different steric volume within the kinase hydrophobic pocket, potentially altering selectivity profiles across the kinome. While direct kinase inhibition data for the target compound are not publicly available, the class-level evidence supports its utility as a kinase inhibitor starting point [3].

Checkpoint kinase inhibition Raf kinase Cancer therapeutics

Validated Intermediate in Radioligand Synthesis: Precedented Utility in GluK1 Probe Development

The target compound has been explicitly utilized as a synthetic intermediate in the preparation of tritiated probes for glutamate receptor studies. Specifically, methyl 5-bromo-3-(3-(2,2,2-trichloroacetyl)ureido)thiophene-2-carboxylate (compound 9), which is the trichloroacetyl-protected derivative of the target compound, was synthesized and employed in tritiation experiments aimed at developing selective GluK1 (GluR5) kainate receptor radioligands [1]. In these experiments, the bromine at C5 serves as a site for catalytic tritium-halogen exchange, enabling the introduction of a radioactive label. The non-brominated analog methyl 3-ureidothiophene-2-carboxylate cannot participate in this labeling chemistry. This documented use case provides direct evidence of the compound's value in chemical biology probe development and distinguishes it from analogs lacking the C5 halogen.

Ionotropic glutamate receptors Radioligand binding assay GluK1 kainate receptor

Validated Application Scenarios for Methyl 5-bromo-3-ureidothiophene-2-carboxylate Based on Differential Evidence


Bacterial RNA Polymerase Inhibitor SAR Programs Targeting the Switch Region

The 3-ureido-2-carboxylate regiochemistry of the target compound aligns with the ureidothiophene-2-carboxylic acid pharmacophore required for RNAP switch-region binding, where class-level MIC data demonstrate activity at 2–16 μg/mL against MRSA and 12.5–50 μg/mL against rifampicin-resistant E. coli . The C5-Br atom enables parallel Suzuki-Miyaura diversification to explore aryl/heteroaryl substitution effects on both RNAP inhibition potency and antibacterial spectrum. The methyl ester can be hydrolyzed to the free carboxylic acid for direct pharmacological assessment or retained as a permeability-enhancing prodrug moiety. This scenario is supported by the established SAR showing that the 2-carboxylate orientation is essential for RNAP switch-region engagement [1].

Kinase Inhibitor Hit-to-Lead Optimization with C5 Steric Tuning

The ureidothiophene-2-carboxylate scaffold has demonstrated kinase inhibition at sub-micromolar to low-micromolar potencies (p38α IC₅₀ = 610 nM; Raf-1 IC₅₀ = 6,000 nM) . The target compound's compact C5-bromo substituent (van der Waals volume ~22.5 ų) offers a sterically differentiated alternative to the bulkier C5-tert-butyl analog (~66.7 ų), enabling exploration of steric tolerance within the kinase hydrophobic pocket. Researchers can use the target compound as a starting point for C5 diversification via cross-coupling to rapidly generate focused kinase inhibitor libraries, assessing selectivity across kinome panels.

Radioligand and Chemical Probe Development via Halogen Exchange Labeling

The target compound's documented use as an intermediate in GluK1 kainate receptor radioligand synthesis establishes a precedent for its application in probe molecule development. The C5-Br atom serves as a defined site for tritium-halogen exchange, enabling the preparation of ³H-labeled analogs for receptor binding, occupancy, and autoradiography studies. This application is inaccessible to non-halogenated analogs and positions the target compound as a preferred procurement choice for laboratories engaged in chemical biology and target engagement studies.

Fragment-Based and Scaffold-Hopping Library Design for Anti-Infective Discovery

The compound functions as a versatile small-molecule scaffold for fragment-based drug discovery (FBDD) and scaffold-hopping strategies. Its three functionalization points (C5-Br for cross-coupling, C2-COOCH₃ for amide/acid interconversion, C3-ureido NH for alkylation/acylation) enable multi-dimensional SAR exploration. When compared to the non-brominated scaffold (methyl 3-ureidothiophene-2-carboxylate), the target compound adds C5 diversification capacity without requiring a separate halogenation step, reducing library synthesis timelines. This scenario is particularly relevant for quorum-sensing inhibitor programs targeting PqsD in Pseudomonas aeruginosa, where ureidothiophene-2-carboxylic acids have shown IC₅₀ values of ~2 μM [1].

Quote Request

Request a Quote for Methyl 5-bromo-3-ureidothiophene-2-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.